Ethyl 2-aminooxypropanoate
Description
Ethyl 2-aminooxypropanoate is an ethyl ester derivative featuring an aminooxy (-O-NH₂) functional group at the β-position of the propanoate backbone. Aminooxy groups are known for their nucleophilic character, enabling reactions with carbonyl groups (e.g., forming oximes) and participation in heterocycle synthesis. This distinguishes it from amino- or hydroxyl-substituted analogs .
Properties
CAS No. |
5766-86-9 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
ethyl 2-aminooxypropanoate |
InChI |
InChI=1S/C5H11NO3/c1-3-8-5(7)4(2)9-6/h4H,3,6H2,1-2H3 |
InChI Key |
IHTQHULEWGMKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-aminooxypropanoate typically involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom to form the aminooxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
From Diethyl Oxalate and Ethylamine
A primary method involves the reaction of diethyl oxalate (C₆H₁₀O₄) with ethylamine (C₂H₅NH₂) in dichloromethane using Aliquat 336 as a phase-transfer catalyst .
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Reaction Conditions : Room temperature (20°C), 72-hour stirring.
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Yield : 41.3% after purification via silica gel chromatography .
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Key Observations :
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Formation of an intermediate oxoacetate.
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Requires anhydrous sodium sulfate for drying.
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Alternative Route via Hydroxylamine Hydrochloride
Reacting ethyl propiolate with hydroxylamine hydrochloride under acidic conditions yields Ethyl 2-aminooxypropanoate.
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Conditions : pH adjustment to 4–5, reflux.
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Yield : 65–70% after recrystallization.
Functional Group Transformations
The aminooxy (-ONH₂) and ester (-COOEt) groups enable diverse reactivity:
Nucleophilic Substitution
The aminooxy group participates in nucleophilic reactions with carbonyl compounds, forming oxime derivatives:
Hydrolysis to Carboxylic Acid
Saponification with aqueous KOH converts the ester to 2-aminooxypropanoic acid :
Formation of Hydroxamic Acids
Reaction with hydroxylamine under basic conditions produces hydroxamic acid derivatives :
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Conditions : Hydroxylamine (aq.), pH 9–10.
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Applications : Histone deacetylase (HDAC) inhibitors with IC₅₀ values as low as 0.053 μM .
Biological Interactions
The compound’s bioactivity stems from its ability to inhibit enzymes via reversible covalent bonding:
Enzyme Inhibition
This compound derivatives inhibit tryptophan aminotransferase, disrupting auxin biosynthesis:
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Mechanism : Competitive inhibition by mimicking substrate structures.
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Key Data :
Anticancer Activity
Hydroxamic acid derivatives exhibit potent activity against uveal melanoma cells :
Comparative Reaction Data
Key synthetic routes and their efficiencies:
Stability and Handling
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Hydrolysis Sensitivity : Rapid degradation in aqueous acidic/basic conditions.
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Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation.
Scientific Research Applications
Ethyl 2-aminooxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of pyridoxal phosphate-dependent enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-aminooxypropanoate involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group forms a covalent bond with the aldehyde group of pyridoxal phosphate, thereby blocking the enzyme’s active site and preventing substrate binding. This inhibition can affect various metabolic pathways, including amino acid metabolism.
Comparison with Similar Compounds
Key Differences:
Reactivity: The aminooxy group in this compound enables oxime formation, unlike amino or methyl-substituted analogs (e.g., ). This reactivity is critical in bioconjugation and drug design. Cyano/ethoxycarbonyl-substituted analogs (e.g., ) participate in cyclocondensation reactions to form benzopyranones or pyrido-pyrimidinones, whereas aminooxy derivatives may favor different heterocyclic products.
Synthetic Efficiency: Compounds with bulky substituents (e.g., 7,7-dimethyl in ) achieve higher yields (96%) due to steric stabilization. Aminooxy groups may require optimized conditions to avoid side reactions.
Solubility and Stability: THP-protected derivatives () exhibit improved stability in acidic/basic media compared to free aminooxy groups, which are prone to hydrolysis or oxidation.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-aminooxypropanoate to achieve high yield and purity?
To synthesize this compound, prioritize esterification or condensation reactions under anhydrous conditions. Use catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Purification via fractional distillation or column chromatography is critical to isolate the compound from byproducts. Validate purity using melting point analysis and thin-layer chromatography (TLC) with appropriate solvent systems (e.g., hexane:ethyl acetate). Ensure inert atmospheres during synthesis to prevent oxidation of the aminooxy group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the aminooxy (-ONH₂) and ester (-COOEt) functional groups. Infrared (IR) spectroscopy identifies key absorption bands (e.g., N-O stretch at ~930 cm⁻¹ and ester C=O at ~1740 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) modes provides molecular weight confirmation and fragmentation patterns. Cross-validate results with computational tools like DFT (Density Functional Theory) for spectral simulation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Store the compound in a cool, dry environment (<25°C) away from oxidizing agents. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with sodium bicarbonate) and first-aid measures (e.g., flushing eyes with water for 15 minutes). Avoid skin contact due to potential sensitization risks .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
Design kinetic experiments under varying temperatures and concentrations to determine rate laws and activation parameters (ΔH‡, ΔS‡). Employ isotopic labeling (e.g., ¹⁸O in the ester group or ¹⁵N in the aminooxy moiety) to track bond cleavage/formation during reactions. Use stopped-flow spectroscopy or quenching methods for rapid intermediate detection. Computational modeling (e.g., Gaussian or ORCA software) can simulate transition states and validate experimental data .
Q. What methodologies address contradictions in experimental data regarding the compound’s reactivity?
Conduct systematic error analysis by replicating experiments under identical conditions. Use control experiments to isolate variables (e.g., solvent polarity, catalyst loading). Apply statistical tools like ANOVA or Tukey’s HSD test to assess significance of observed discrepancies. Cross-reference data with alternative characterization methods (e.g., X-ray crystallography for structural confirmation) to resolve ambiguities. Document all procedural details to ensure reproducibility .
Q. What experimental designs assess the compound’s stability under varying environmental conditions?
Perform accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC with UV/Vis detection, focusing on byproduct formation (e.g., hydrolysis to propanoic acid derivatives). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Include antioxidants (e.g., BHT) or desiccants in stability trials to evaluate protective effects .
Q. How to design in vitro studies to investigate interactions between this compound and biological targets?
Develop enzyme inhibition assays (e.g., Michaelis-Menten kinetics) using purified enzymes (e.g., hydrolases or oxidoreductases). Measure IC₅₀ values via spectrophotometric or fluorometric methods. Include positive/negative controls and triplicate replicates to ensure statistical validity. For cellular studies, use viability assays (MTT or resazurin) and apoptosis markers (Annexin V/PI staining) to assess cytotoxicity. Validate target engagement with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Notes
- Data Validation : Always corroborate findings with orthogonal techniques (e.g., NMR + MS) to minimize instrumental bias .
- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for biological studies, including proper disposal protocols for hazardous waste .
- Statistical Rigor : Use power analysis to determine sample sizes and avoid Type I/II errors in hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
